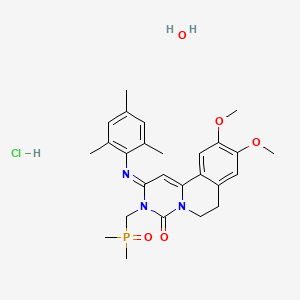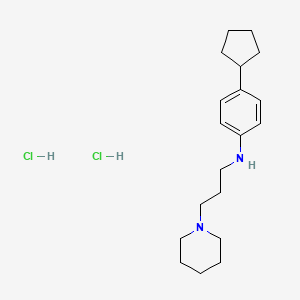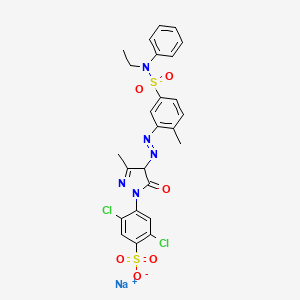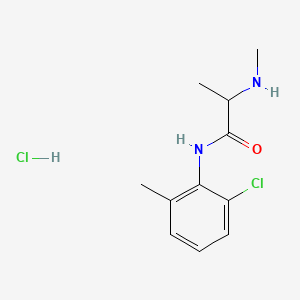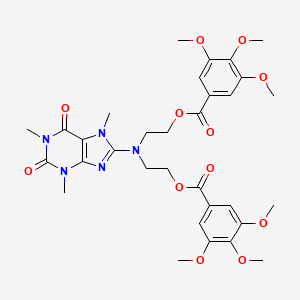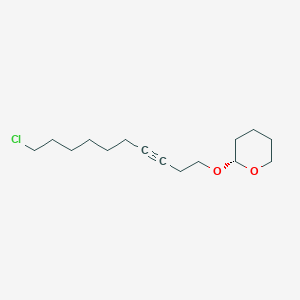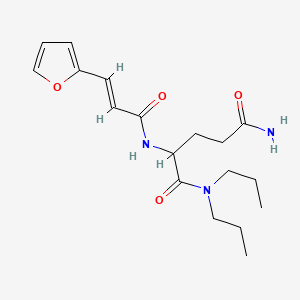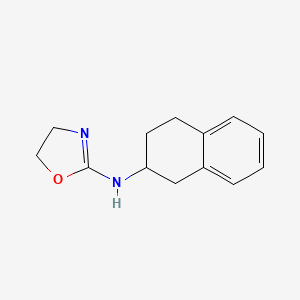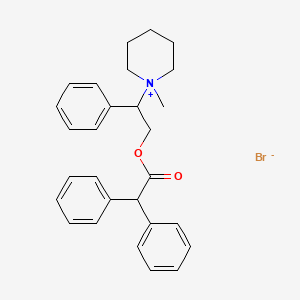
1-(alpha-(Hydroxymethyl)benzyl)-1-methylpiperidinium bromide diphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FC 620/A is a high-strength, high-temperature resistant retaining compound designed for the bonding of cylindrical fitting parts. It is particularly suitable for applications where temperature resistance up to 232°C (450°F) is required. This compound cures when confined in the absence of air between close-fitting metal surfaces, preventing loosening and leakage due to shock and vibration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of FC 620/A involves the synthesis of a complex mixture of chemicals that form a high-viscosity liquid. The exact synthetic routes and reaction conditions are proprietary to the manufacturer, Henkel Adhesives. it is known that the compound is formulated to cure anaerobically, meaning it hardens in the absence of air .
Industrial Production Methods: Industrial production of FC 620/A involves the use of specialized equipment to mix and dispense the compound. The production process ensures that the compound maintains its high viscosity and anaerobic curing properties. The compound is typically packaged in bottles and is available in various sizes for different industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: FC 620/A primarily undergoes anaerobic curing reactions. This involves the polymerization of the compound when it is confined between metal surfaces in the absence of air. The curing process results in a strong, durable bond that can withstand high temperatures and mechanical stress .
Common Reagents and Conditions: The curing process of FC 620/A does not require additional reagents. The compound itself contains all the necessary components for the anaerobic curing reaction. The primary condition for the reaction is the absence of air and the presence of close-fitting metal surfaces .
Major Products Formed: The major product formed from the curing reaction of FC 620/A is a solid, high-strength polymer that bonds metal surfaces together. This polymer is resistant to high temperatures and mechanical stress, making it ideal for industrial applications .
Wissenschaftliche Forschungsanwendungen
FC 620/A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a high-strength adhesive for bonding metal components in experimental setups. In biology and medicine, it is used in the assembly of medical devices and laboratory equipment that require strong, durable bonds. In industry, FC 620/A is used in the manufacturing of automotive parts, machinery, and other equipment that require high-temperature resistance and mechanical strength .
Wirkmechanismus
The mechanism of action of FC 620/A involves the polymerization of the compound in the absence of air. When the compound is confined between close-fitting metal surfaces, the lack of oxygen triggers the polymerization reaction. This results in the formation of a solid polymer that bonds the metal surfaces together. The molecular targets of this reaction are the metal surfaces themselves, and the pathways involved include the formation of covalent bonds between the polymer and the metal surfaces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to FC 620/A include other anaerobic adhesives such as LOCTITE 609 and LOCTITE 648. These compounds also cure in the absence of air and are used for bonding metal surfaces.
Uniqueness: What sets FC 620/A apart from similar compounds is its high-temperature resistance and high-strength bonding capabilities. While other anaerobic adhesives may offer similar bonding properties, FC 620/A is specifically formulated to withstand temperatures up to 232°C (450°F), making it ideal for high-temperature applications .
Eigenschaften
CAS-Nummer |
102207-33-0 |
|---|---|
Molekularformel |
C28H32BrNO2 |
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
[2-(1-methylpiperidin-1-ium-1-yl)-2-phenylethyl] 2,2-diphenylacetate;bromide |
InChI |
InChI=1S/C28H32NO2.BrH/c1-29(20-12-5-13-21-29)26(23-14-6-2-7-15-23)22-31-28(30)27(24-16-8-3-9-17-24)25-18-10-4-11-19-25;/h2-4,6-11,14-19,26-27H,5,12-13,20-22H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WBCVVIANVHAFCK-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCCC1)C(COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




